2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid

Lipophilicity Physicochemical profiling SAR

2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid (CAS 2135331-23-4) is a Boc-protected α‑heteroaryl glycine derivative belonging to the class of chlorinated pyrazine‑acetic acid building blocks. Its core structural features include a tert‑butoxycarbonyl (Boc) amine protecting group, a free carboxylic acid, and a chlorine substituent at the 5‑position of the pyrazine ring.

Molecular Formula C11H14ClN3O4
Molecular Weight 287.70 g/mol
Cat. No. B13047727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid
Molecular FormulaC11H14ClN3O4
Molecular Weight287.70 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CN=C(C=N1)Cl)C(=O)O
InChIInChI=1S/C11H14ClN3O4/c1-11(2,3)19-10(18)15-8(9(16)17)6-4-14-7(12)5-13-6/h4-5,8H,1-3H3,(H,15,18)(H,16,17)
InChIKeyMZUNSUJTQYGAGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid – Procurement-Ready Physicochemical Baseline


2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid (CAS 2135331-23-4) is a Boc-protected α‑heteroaryl glycine derivative belonging to the class of chlorinated pyrazine‑acetic acid building blocks . Its core structural features include a tert‑butoxycarbonyl (Boc) amine protecting group, a free carboxylic acid, and a chlorine substituent at the 5‑position of the pyrazine ring. With a molecular weight of 287.70 g mol⁻¹, an XLogP3‑AA of 1.1, and a topological polar surface area (TPSA) of 101 Ų, the compound occupies physicochemical space distinct from its non‑halogenated analogue [1][2]. It is supplied at ≥98 % purity (HPLC) and requires sealed, dry storage at 2–8 °C .

Why 2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid Cannot Be Replaced by the Non‑Chlorinated Analogue


The chlorine atom at the pyrazine 5‑position is not a passive substituent; it is a decisive driver of both physicochemical properties and downstream synthetic utility. The presence of chlorine increases the computed XLogP3‑AA by ~1 log unit relative to the non‑chlorinated 2‑(Boc‑amino)‑2‑(pyrazin‑2‑yl)acetic acid (1.1 vs 0.1) [1], which alters retention time, solubility, and membrane partitioning behaviour . Equally important, the C–Cl bond provides a synthetically essential orthogonal functional handle for palladium‑catalysed cross‑couplings (Suzuki–Miyaura) and nucleophilic aromatic substitution (SNAr) that is entirely absent in the non‑halogenated congener . Substituting the non‑chlorinated analogue would therefore eliminate a key diversification point and perturb the physicochemical profile of any downstream intermediate or final compound.

Product-Specific Quantitative Differentiation Evidence for 2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid


XLogP3‑AA Lipophilicity Advantage Over the Non‑Chlorinated Analogue

The target compound exhibits a computed XLogP3‑AA of 1.1, compared with 0.1 for the non‑chlorinated analogue 2‑(Boc‑amino)‑2‑(pyrazin‑2‑yl)acetic acid [1][2]. This one‑log‑unit increase in lipophilicity, driven exclusively by the chlorine substituent, can significantly impact chromatographic behaviour, aqueous solubility, and passive membrane permeability in biological assays.

Lipophilicity Physicochemical profiling SAR

Synthetic Orthogonality: Chlorine as a Cross‑Coupling Handle Absent in the Non‑Halogenated Analogue

The 5‑chloro substituent enables palladium‑catalysed Suzuki–Miyaura and related cross‑coupling reactions, as well as nucleophilic aromatic substitution (SNAr), on the pyrazine ring . The non‑halogenated analogue 2‑(Boc‑amino)‑2‑(pyrazin‑2‑yl)acetic acid lacks this reactive handle and therefore offers no equivalent diversification pathway without additional C–H functionalisation steps. While specific coupling yields depend on the boronic acid partner, literature reports on closely related 5‑chloropyrazine‑2‑acetic acid derivatives demonstrate successful Suzuki coupling under standard conditions (Pd catalyst, aqueous base, 80–100 °C) .

Cross‑coupling SNAr Diversification

Vendor‑Certified Purity: ≥98% HPLC Purity as a Procurement Quality Differentiator

Commercial suppliers of the target compound consistently report purity ≥98% by HPLC . By contrast, the non‑chlorinated analogue 2‑(Boc‑amino)‑2‑(pyrazin‑2‑yl)acetic acid is frequently listed at lower purity grades (≥95% by ¹H‑NMR) from multiple vendors [1]. A 3‑percentage‑point purity difference can markedly affect reaction stoichiometry and impurity profiles in multi‑step syntheses, particularly in early‑stage medicinal chemistry where by‑product accumulation can confound biological assay interpretation.

Purity Quality control Procurement

Molecular Weight Differentiation: 34–35 g mol⁻¹ Heavier Than the Non‑Chlorinated Analogue

The chlorine substituent increases the molecular weight from 253.25 g mol⁻¹ (non‑chlorinated analogue) to 287.70 g mol⁻¹ for the target compound, a difference of 34.45 g mol⁻¹ [1][2]. While both compounds remain within typical fragment and lead‑like space, the higher molecular weight of the chlorinated derivative may reduce passive permeability relative to the lighter analogue, an effect that must be factored into property‑based drug design. Conversely, the chlorine atom can contribute to halogen bonding with target proteins, potentially enhancing binding affinity in a target‑dependent manner.

Molecular weight Lead‑likeness Fragment‑based design

Optimal Application Scenarios for 2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid in Scientific and Industrial Settings


Medicinal Chemistry Library Diversification via Late‑Stage Cross‑Coupling

The chlorine atom at the pyrazine 5‑position enables late‑stage Suzuki–Miyaura diversification of peptide‑mimetic and heterocyclic compound libraries . After Boc deprotection and amide bond formation, the chlorine handle remains available for palladium‑catalysed coupling with aryl‑ or heteroaryl‑boronic acids, allowing rapid exploration of chemical space around the pyrazine core. The target compound’s ≥98% purity ensures reliable stoichiometric control during these sensitive catalytic steps.

Physicochemical Property‑Driven Lead Optimisation

When a lead series requires subtle tuning of lipophilicity without altering the core scaffold, the +1.0 log unit increase in XLogP3‑AA offered by the 5‑chloro derivative over the non‑halogenated analogue [1] can be strategically exploited. This is particularly valuable in CNS programmes where logP optimisation is critical for crossing the blood‑brain barrier, or in anti‑infective projects where membrane penetration is rate‑limiting.

Building Block for Covalent Inhibitor Design

The 5‑chloro substituent can engage in nucleophilic aromatic substitution (SNAr) with thiol or amine nucleophiles , providing a direct path to covalent modification of the pyrazine ring. This reactivity makes the target compound a useful starting material for designing covalent probes or inhibitors where the pyrazine core serves as both a recognition element and an electrophilic warhead.

Standardised Fragment‑Based Screening Libraries

With a molecular weight of 287.70 g mol⁻¹, a TPSA of 101 Ų, and the presence of both hydrogen‑bond donors and acceptors [1], the compound fits within established fragment‑like property space. Its chloropyrazine moiety can form halogen bonds with protein targets, a feature exploited in fragment‑based drug discovery to achieve binding interactions that are inaccessible to the non‑halogenated pyrazine analogue [2].

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